molecular formula C20H21N3O2S2 B2786624 2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034549-78-3

2-(benzo[d]thiazol-2-ylthio)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No.: B2786624
CAS No.: 2034549-78-3
M. Wt: 399.53
InChI Key: UBVZXVILAOILBW-UHFFFAOYSA-N
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Description

The compound is a derivative of acetamidobenzoic acid and is a novel class of protein tyrosine phosphatase 1B inhibitors with therapeutic potential for Type II diabetes .


Synthesis Analysis

The compound was synthesized and characterized through spectral studies . The synthesis involved a Suzuki-Miyaura cross-coupling reaction .


Molecular Structure Analysis

The molecular structure of the compound was studied using NMR (1H and 13C), high-resolution mass spectrometry, and FT-IR spectroscopy .


Chemical Reactions Analysis

The compound exhibits good anti-hyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . It also displayed good PTP1B inhibitory activity with an IC50 value of 11.17 μM .


Physical and Chemical Properties Analysis

The compound has good thermal stability and electrochemical stability . It exhibits green emission in solution and solid films due to the excited state intramolecular proton transfer (ESIPT) characteristic .

Mechanism of Action

The compound acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a protein that has been identified as a potential therapeutic target for Type II diabetes .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c24-18(13-26-20-22-16-5-1-2-6-17(16)27-20)23-19(14-7-10-25-11-8-14)15-4-3-9-21-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVZXVILAOILBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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